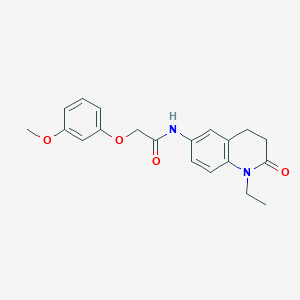

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methoxyphenoxy)acetamide

Description

Propriétés

IUPAC Name |

N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-(3-methoxyphenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c1-3-22-18-9-8-15(11-14(18)7-10-20(22)24)21-19(23)13-26-17-6-4-5-16(12-17)25-2/h4-6,8-9,11-12H,3,7,10,13H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYFDZSQWPSZFNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)COC3=CC=CC(=C3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methoxyphenoxy)acetamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, where an aniline derivative reacts with an isatin in the presence of a base.

Ethylation: The quinoline core can be ethylated using ethyl iodide in the presence of a strong base such as sodium hydride.

Acylation: The ethylated quinoline can then be acylated with 2-(3-methoxyphenoxy)acetyl chloride in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to modify the quinoline core or other functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline core or the acetamide moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.

Applications De Recherche Scientifique

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a potential bioactive compound for studying biological pathways and mechanisms.

Medicine: As a lead compound for drug development, particularly for diseases where quinoline derivatives have shown efficacy.

Industry: As an intermediate in the production of agrochemicals, dyes, and materials.

Mécanisme D'action

The mechanism of action of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methoxyphenoxy)acetamide would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets such as enzymes, receptors, and nucleic acids. The compound may exert its effects through:

Inhibition of Enzymes: By binding to the active site or allosteric site of an enzyme.

Receptor Modulation: By acting as an agonist or antagonist at specific receptors.

DNA Intercalation: By inserting itself between DNA base pairs, affecting replication and transcription.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogues

Structural Analogues in Agrochemicals

Auxin-like Acetamides

highlights synthetic auxin agonists such as WH7 (2-(4-chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl)acetamide) and compound 533 (2-(2,4-dichlorophenoxy)-N-(4-methylpyridin-2-yl)acetamide). These compounds share the acetamide backbone but differ in substituents:

- WH7 has a 4-chloro-2-methylphenoxy group and a triazole ring, enhancing herbicidal activity.

- Compound 533 incorporates a dichlorophenoxy group and a pyridine ring, improving systemic absorption in plants.

Chloroacetamide Herbicides

lists chloroacetamides like alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) and pretilachlor. These compounds feature chloro substituents critical for pre-emergent herbicidal activity. In contrast, the target compound lacks a chloro group, which may reduce soil mobility but improve mammalian toxicity profiles .

Table 1: Key Structural Differences in Agrochemical Analogues

Pharmaceutical Analogues

Benzothiazole Acetamides

describes benzothiazole-based acetamides (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide). These compounds share the 3-methoxyphenyl group with the target compound but replace the tetrahydroquinolinone with a benzothiazole ring. The trifluoromethyl group in the patent compounds enhances metabolic stability, suggesting that the target compound’s tetrahydroquinolinone core may offer distinct pharmacokinetic properties .

Tetrahydroquinolinone Derivatives

and highlight tetrahydroquinolinone acetamides. For example, 2-chloro-N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]acetamide () shares the tetrahydroquinolinone core but substitutes the 3-methoxyphenoxy group with a chlorinated acetamide chain. This structural variation likely impacts bioactivity, as chloroacetamides are more reactive but may exhibit higher toxicity .

Physicochemical Properties

- Stereochemistry: demonstrates that enantiomers of tetrahydroquinolinone acetamides exhibit distinct optical rotations and biological activities. The target compound’s ethyl group may influence stereochemical outcomes if chiral centers are present .

Activité Biologique

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methoxyphenoxy)acetamide is a synthetic compound notable for its complex structure and potential therapeutic applications. The compound features a tetrahydroquinoline moiety linked to an acetamide group, which is known to exhibit diverse biological activities. This article reviews the compound's biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H22N2O3. Its structure consists of a tetrahydroquinoline ring fused with an ethyl and carbonyl group, and a methoxy-substituted phenoxy group. This unique arrangement contributes to its pharmacological properties.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent.

- Neurotransmitter Modulation : It may interact with neurotransmitter systems, potentially offering benefits in neurological disorders.

Antiviral and Anticancer Properties

Preliminary studies have demonstrated that this compound exhibits significant antiviral activity against various viruses, including influenza A. Additionally, it has shown promise in anticancer applications by inhibiting the proliferation of cancer cells in vitro.

Case Studies and Research Findings

| Study | Findings | |

|---|---|---|

| Study 1 | Evaluated the antiviral activity against influenza A. | The compound demonstrated effective inhibition of viral replication at low concentrations. |

| Study 2 | Investigated anticancer effects on human cancer cell lines. | Significant reduction in cell viability was observed in treated cells compared to controls. |

| Study 3 | Assessed anti-inflammatory properties using animal models. | Marked reduction in inflammatory markers was noted following administration of the compound. |

Potential Applications

Given its diverse biological activities, this compound holds potential for use in:

- Antiviral Therapies : As a candidate for the treatment of viral infections.

- Anti-inflammatory Treatments : For conditions characterized by chronic inflammation.

- Cancer Therapeutics : As a novel agent targeting specific cancer cell pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methoxyphenoxy)acetamide?

- Methodology : A two-step approach is commonly employed:

Intermediate synthesis : React 5-(4-hydroxy-3-methoxybenzylidene)-2,4-thiazolidinedione with a chloroacetylated precursor (e.g., 2-chloro-N-substituted acetamide) in DMF using potassium carbonate as a base. Stir at room temperature until completion (monitored by TLC) .

Final coupling : Purify the product via aqueous workup and recrystallization. Yields typically range from 58–70%, with characterization by IR, , and mass spectrometry (e.g., MS m/z 430.2 [M+1]) .

- Key considerations : Solvent choice (DMF enhances nucleophilicity), stoichiometric ratios (1.5:1 molar excess of chloroacetylated precursor), and reaction time (12–24 hours) significantly impact yield .

Q. How can researchers validate the structural integrity of this compound during synthesis?

- Analytical toolkit :

- IR spectroscopy : Confirm functional groups (e.g., C=O stretch at ~1667 cm, NH stretch at ~3468 cm) .

- : Identify aromatic protons (δ 6.9–7.5 ppm), methoxy groups (δ 3.8 ppm), and acetamide CH (δ 4.0 ppm) .

- Mass spectrometry : Use ESI-HRMS to verify molecular weight (e.g., observed MH at 369.2118 vs. calculated 369.2107) .

Advanced Research Questions

Q. What strategies are effective for resolving enantiomers of structurally similar tetrahydroquinoline acetamides?

- Chiral separation : Employ supercritical fluid chromatography (SFC) with a Chiralpak AD-H column (50% isopropyl alcohol/CO, 100 bar, 50 mL/min flow rate). Retention times (RT) vary between enantiomers (e.g., (S)-enantiomer RT = 2.42 min vs. (R)-enantiomer RT = 3.30 min) .

- Stereochemical assignment : Combine optical rotation data ([α] = −18.0° for (S)-enantiomer) with independent asymmetric synthesis (e.g., using homoproline-derived chiral auxiliaries) .

Q. How can pharmacokinetic limitations (e.g., low oral bioavailability) be addressed in lead optimization?

- Structural modifications : Introduce alkylamino groups at the 1-position of the tetrahydroquinoline scaffold to enhance solubility and reduce hERG channel inhibition (e.g., replacing ethyl with 2-(1-methylpyrrolidin-2-yl)ethyl improves bioavailability from 18% to 60%) .

- In vitro assays :

- hERG inhibition : Use manual patch-clamp assays (IC >30 µM indicates safety) .

- Metabolic stability : Assess hepatic microsomal clearance (e.g., human hepatocyte t >2 hours).

Q. What computational methods support SAR studies for acetamide derivatives targeting neurological enzymes?

- Molecular docking : Align the compound with nNOS active sites (e.g., PDZ domain interactions) using AutoDock Vina. Prioritize derivatives with hydrogen bonds to Glu592 and hydrophobic contacts with Trp423 .

- QSAR models : Correlate logP values (2.5–3.5) with inhibitory potency (IC <100 nM) to balance lipophilicity and blood-brain barrier permeability .

Contradiction Analysis

Q. How should discrepancies in elemental analysis data (e.g., carbon content) be resolved during characterization?

- Case study : A synthesized derivative showed C = 54.21% (found) vs. 53.1% (calculated), likely due to residual solvent (DMF) .

- Resolution :

Repurification : Re-crystallize from ethyl acetate to remove polar impurities.

Combined techniques : Cross-validate with (e.g., carbonyl signals at δ 168–170 ppm) and CHNS microanalysis .

Methodological Recommendations

- Synthetic reproducibility : Pre-dry DMF over molecular sieves to avoid hydrolysis of intermediates .

- Chiral purity : Use SFC with 0.2% diethylamine additive to suppress peak tailing .

- In vivo testing : For neuropathic pain models (e.g., Chung model), administer compounds at 10 mg/kg po and assess mechanical allodynia .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.